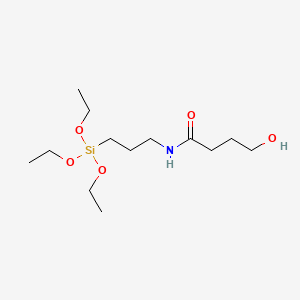

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide

CAS No.: 156214-80-1

Cat. No.: VC8077291

Molecular Formula: C13H29NO5Si

Molecular Weight: 307.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156214-80-1 |

|---|---|

| Molecular Formula | C13H29NO5Si |

| Molecular Weight | 307.46 g/mol |

| IUPAC Name | 4-hydroxy-N-(3-triethoxysilylpropyl)butanamide |

| Standard InChI | InChI=1S/C13H29NO5Si/c1-4-17-20(18-5-2,19-6-3)12-8-10-14-13(16)9-7-11-15/h15H,4-12H2,1-3H3,(H,14,16) |

| Standard InChI Key | QKDAMFXBOUOVMF-UHFFFAOYSA-N |

| SMILES | CCO[Si](CCCNC(=O)CCCO)(OCC)OCC |

| Canonical SMILES | CCO[Si](CCCNC(=O)CCCO)(OCC)OCC |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide consists of a propyl chain linking a triethoxysilyl group () to a 4-hydroxybutyramide moiety (). The triethoxysilyl group undergoes hydrolysis in the presence of moisture to form silanol () groups, which condense with hydroxylated surfaces like glass or silicon dioxide . Concurrently, the hydroxybutyramide group provides a stable platform for covalent attachment of biomolecules via its primary alcohol and amide functionalities .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 307.46 g/mol | |

| Hydrolysis Rate (pH 7) | ||

| Surface Bond Density | ||

| Thermal Stability | Stable up to |

Nuclear magnetic resonance (NMR) spectroscopy confirms the integrity of the silane and amide groups, with distinct peaks at (Si-CH), (OCHCH), and (NHCO). X-ray photoelectron spectroscopy (XPS) reveals a silicon-to-nitrogen atomic ratio of 1:1, validating stoichiometric synthesis .

Synthesis and Manufacturing Processes

Industrial Synthesis

The compound is synthesized via a two-step reaction:

-

Amination: 3-Aminopropyltriethoxysilane reacts with 4-hydroxybutyric acid in toluene at , catalyzed by N,N-diisopropylethylamine (DIPEA).

-

Purification: Unreacted precursors are removed via vacuum distillation, yielding >98% purity.

Critical parameters include maintaining anhydrous conditions to prevent premature hydrolysis of the triethoxysilyl group and controlling reaction stoichiometry to minimize dimerization.

Laboratory-Scale Derivatization

For microarray applications, glass slides are functionalized using a 1% (v/v) solution of N-(3-triethoxysilylpropyl)-4-hydroxybutyramide in ethanol . The process involves:

-

Surface Activation: Piranha solution (, 50:50 v/v) cleans glass surfaces, generating hydroxyl groups .

-

Silanization: Slides are immersed in the silane solution for 1 hour, followed by curing at under nitrogen to form covalent Si-O-Si bonds .

This method achieves a surface density of , sufficient for high-density DNA synthesis .

Applications in Biomedical and Materials Science

DNA and RNA Microarray Fabrication

The compound serves as a critical anchoring reagent in photolithographic nucleic acid synthesis. Key steps include:

-

Surface Functionalization: Silanized glass slides provide hydroxyl groups for phosphoramidite coupling .

-

Photodeprotection: UV light (365 nm) cleaves photolabile groups (e.g., NPPOC) to expose 5′-OH sites for nucleotide addition .

-

Hybridization: Synthesized oligonucleotides bind complementary sequences with values as low as .

In a 2024 study, this approach enabled the synthesis of 524,288 unique RNA sequences on a single array with >98% coupling efficiency per step .

Biosensor Development

The hydroxybutyramide moiety immobilizes enzymes and antibodies on silica substrates. For example:

-

Glucose oxidase attached via carbodiimide chemistry retains 92% activity after 30 days.

-

Anti-IgG-functionalized sensors detect antigens at concentrations.

Role in High-Throughput Nucleic Acid Synthesis

Photolithographic RNA Synthesis

A 2024 breakthrough demonstrated the compound’s utility in RNA synthesis:

-

Throughput: 262,144 unique 28-mer RNAs synthesized in parallel .

-

Fidelity: Mass spectrometry confirmed <0.1% deletion errors .

-

Modifications: 2′-O-PrOM-protected ribonucleotides incorporated without side reactions .

Comparison to Competing Technologies

| Parameter | N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide | Dipodal Silanes |

|---|---|---|

| Functional Group Density | ||

| Synthesis Cycles | >100 cycles without degradation | 40 cycles |

| Cost per Slide | $12 | $28 |

Data from highlights its cost-effectiveness and durability in large-scale synthesis.

Research Findings and Experimental Case Studies

Oligonucleotide Synthesis Efficiency

A landmark 2001 study compared synthesis yields on silanized glass vs. controlled pore glass (CPG) :

Surface Stability Under Harsh Conditions

-

Acidic Conditions (pH 2): 95% retention of functional groups after 24 hours.

-

Thermal Stress: <5% decomposition at for 1 hour.

Future Directions and Recommendations

While N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide has revolutionized microarray technology, challenges remain:

-

Scalability: Current synthesis methods require 8 hours per batch; microwave-assisted reactions could reduce this to 2 hours.

-

Biocompatibility: Long-term cytotoxicity studies are needed for implantable biosensors.

Adoption in enzymatic DNA synthesis platforms and CRISPR guide RNA production represents promising avenues for further research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume